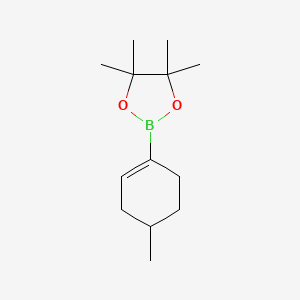

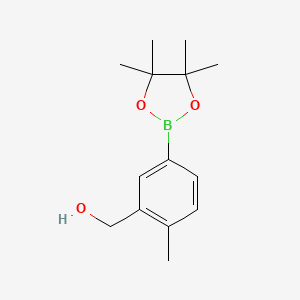

(2-Metil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil)metanol

Descripción general

Descripción

“(2-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

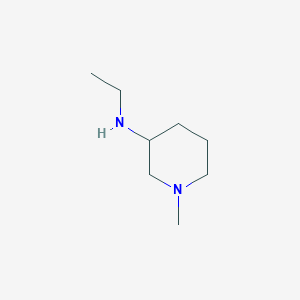

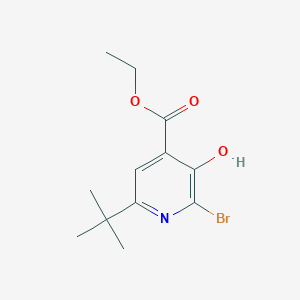

The molecular structure of this compound can be represented by the formula C14H19BO4 . The structure includes a boron atom connected to an oxygen atom, forming a boronic ester .Physical And Chemical Properties Analysis

This compound is typically a colorless oily substance at room temperature . The molecular weight is 262.11 g/mol .Aplicaciones Científicas De Investigación

Intermediarios de Síntesis Orgánica

Este compuesto sirve como un importante intermedio en la síntesis orgánica. Se utiliza en reacciones como el acoplamiento de Suzuki, que es fundamental en la construcción de moléculas orgánicas complejas. El grupo boronato en el compuesto facilita el proceso de acoplamiento, lo que lo convierte en un activo valioso en la síntesis de productos farmacéuticos y polímeros .

Desarrollo de Medicamentos

En el ámbito del desarrollo de medicamentos, los grupos borato y sulfonamida del compuesto a menudo se utilizan como inhibidores enzimáticos o fármacos ligandos específicos. Juegan un papel crucial en el desarrollo de tratamientos para diversas enfermedades, que incluyen el cáncer y las infecciones microbianas .

Sondas Fluorescentes

La estructura del compuesto le permite actuar como una sonda fluorescente. Esta aplicación es particularmente útil para identificar sustancias biológicas y químicas como el peróxido de hidrógeno, los azúcares, los iones cobre y fluoruro, y las catecolaminas .

Transportadores de Fármacos Sensibles a Estímulos

Debido a su capacidad de responder a cambios microambientales como el pH, la glucosa y el ATP, el compuesto se utiliza en la construcción de transportadores de fármacos sensibles a estímulos. Estos transportadores pueden administrar fármacos como la insulina y los genes de forma controlada, mejorando la eficacia de los tratamientos .

Estudios Cristalográficos

La estructura cristalina bien definida del compuesto lo hace adecuado para estudios cristalográficos. Los investigadores pueden usarlo para comprender las conformaciones e interacciones moleculares, lo cual es esencial para el diseño de nuevos materiales y fármacos .

Análisis de Teoría del Funcional de Densidad (DFT)

El compuesto también se utiliza en estudios de DFT para analizar el potencial electrostático molecular y los orbitales moleculares de frontera. Estos estudios ayudan a aclarar las propiedades físicas y químicas de los nuevos compuestos, ayudando a predecir su reactividad y estabilidad .

Terapia de Captura de Neutrones de Boro (BNCT)

Los compuestos arilaborónicos, como el que se está considerando, se utilizan en BNCT para el tratamiento del cáncer. Ayudan a transportar átomos de boro a las células cancerosas, que luego son atacadas por haces de neutrones para destruir las células malignas sin dañar el tejido sano circundante .

Polímeros de Transporte de Fármacos con Control de Retroalimentación

En el tratamiento del cáncer, el compuesto participa en la creación de polímeros de transporte de fármacos con control de retroalimentación. Estos polímeros garantizan la administración precisa de agentes terapéuticos al sitio del tumor, minimizando los efectos secundarios y mejorando los resultados de los pacientes .

Mecanismo De Acción

Mode of Action

Similar boronic acid esters are known to participate in various chemical reactions, such as borylation, hydroboration, and coupling reactions . These reactions involve the interaction of the boronic ester with other organic compounds, leading to the formation of new chemical bonds.

Action Environment

The action, efficacy, and stability of (2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol can be influenced by various environmental factors. For instance, it is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is also stable under dry conditions but may undergo hydrolysis in a humid environment . Therefore, the reaction conditions, including temperature, solvent, and humidity, can significantly impact its reactivity and effectiveness.

Análisis Bioquímico

Biochemical Properties

(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. For instance, it can participate in the borylation of benzylic C-H bonds in the presence of a palladium catalyst, forming pinacol benzyl boronate . Additionally, it is involved in the hydroboration of alkyl or aryl alkynes and alkenes, catalyzed by transition metals . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

The effects of (2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of various metabolites. Moreover, its ability to participate in reactions such as hydroboration and borylation can impact the synthesis of essential biomolecules within cells .

Molecular Mechanism

At the molecular level, (2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol exerts its effects through specific binding interactions with biomolecules. The boron atom within the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, facilitating enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) and can be sensitive to air and moisture . Long-term exposure to this compound in in vitro or in vivo studies may lead to gradual changes in cellular processes, highlighting the importance of monitoring its stability and degradation over time.

Dosage Effects in Animal Models

The effects of (2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm . It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential toxicity.

Metabolic Pathways

(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s participation in borylation and hydroboration reactions indicates its role in the synthesis and modification of biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites, further influencing cellular function .

Transport and Distribution

The transport and distribution of (2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s overall impact on cellular processes .

Subcellular Localization

The subcellular localization of (2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-10-6-7-12(8-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEBNLQFGHQIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B1397184.png)

![Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1397186.png)